Triethyl(3,3,3-trifluoropropoxy)silane

Description

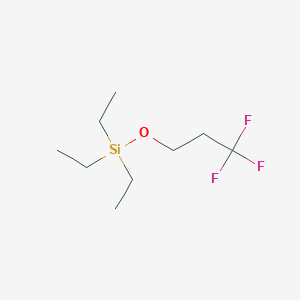

Triethyl(3,3,3-trifluoropropoxy)silane is an organosilicon compound characterized by the presence of a trifluoropropoxy group attached to a silicon atom. This compound is known for its unique properties, including its ability to act as a precursor in the synthesis of various organosilicon compounds. It is commonly used in the production of silsesquioxane-based polymers and other specialized materials.

Properties

Molecular Formula |

C9H19F3OSi |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

triethyl(3,3,3-trifluoropropoxy)silane |

InChI |

InChI=1S/C9H19F3OSi/c1-4-14(5-2,6-3)13-8-7-9(10,11)12/h4-8H2,1-3H3 |

InChI Key |

IQBZISSINUNOSX-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)OCCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(3,3,3-trifluoropropoxy)silane typically involves the reaction of 3,3,3-trifluoropropyltrimethoxysilane with ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Triethyl(3,3,3-trifluoropropoxy)silane undergoes various chemical reactions, including:

Substitution Reactions: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The compound reacts with water to form silanols and ethanol.

Condensation: It can undergo condensation reactions to form siloxane bonds, leading to the formation of polymers and other macromolecules.

Common Reagents and Conditions

Hydrochloric Acid: Used as a catalyst in the synthesis.

Water: Reacts with the compound during hydrolysis.

Alcohols: Participate in substitution reactions.

Major Products Formed

Silanols: Formed during hydrolysis.

Polymers: Result from condensation reactions.

Substituted Silanes: Produced through substitution reactions.

Scientific Research Applications

Surface Modification

Triethyl(3,3,3-trifluoropropoxy)silane is widely used for modifying surfaces to enhance biocompatibility and reduce protein adsorption. This application is particularly valuable in biomedical devices where reduced biofouling is desired. Studies have shown that coatings incorporating this silane exhibit lower protein adsorption compared to unmodified surfaces.

Case Study: Surface Modification for Biomedical Devices

A study demonstrated the effectiveness of this compound in reducing protein adsorption on titanium implants. The silane coating significantly decreased the adherence of serum proteins compared to untreated controls, suggesting enhanced biocompatibility for implant applications.

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to form stable coatings that can control the release of therapeutic agents. Research indicates that silane-modified surfaces can enhance the stability and efficacy of drug formulations by providing a protective barrier against environmental factors while allowing for controlled release profiles.

Case Study: Drug Delivery Applications

In a controlled release study involving drug-loaded nanoparticles coated with this compound, researchers found that the modified nanoparticles exhibited a sustained release profile over an extended period. This property is attributed to the silane's ability to form a stable interface that regulates drug diffusion.

Hydrophobic Coatings

In industrial applications, this compound is utilized in hydrophobic coatings that repel water and other liquids. These coatings are beneficial in preventing corrosion and degradation of materials exposed to harsh environments.

Mechanism of Action

The mechanism of action of Triethyl(3,3,3-trifluoropropoxy)silane involves its ability to form strong bonds with various substrates through its silicon atom. The trifluoropropoxy group imparts unique properties, such as hydrophobicity and chemical resistance, making it suitable for a variety of applications. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable structures and materials .

Comparison with Similar Compounds

Similar Compounds

Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but contains methoxy groups instead of ethoxy groups.

Trichloro(3,3,3-trifluoropropyl)silane: Contains chloro groups instead of ethoxy groups.

Triethoxy(3,3,3-trifluoropropyl)silane: Similar but with different alkoxy groups.

Uniqueness

Triethyl(3,3,3-trifluoropropoxy)silane is unique due to its specific combination of trifluoropropoxy and ethoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrophobicity and chemical resistance .

Biological Activity

Triethyl(3,3,3-trifluoropropoxy)silane is a silane compound that has garnered attention due to its unique chemical structure and potential applications in various fields, including materials science and biomedicine. The trifluoropropoxy group imparts distinctive properties that can influence biological interactions, making it a subject of interest for research into its biological activity.

- Chemical Name : this compound

- CAS Number : 429-60-7

- Molecular Formula : C6H13F3O3Si

- Molecular Weight : 218.25 g/mol

- Appearance : Clear liquid, colorless or light yellow

- Boiling Point : 144 °C

- Density : 1.137 g/mL at 20 °C

- Purity : ≥97% .

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins due to its hydrophobic and fluorinated nature. The trifluoropropyl group enhances the compound's lipophilicity, which may facilitate its incorporation into lipid bilayers and affect membrane fluidity.

Antimicrobial Properties

Research has indicated that silanes with fluorinated groups exhibit antimicrobial activity. For instance, coatings made from silane compounds have shown effectiveness against bacteria such as Staphylococcus aureus, suggesting potential applications in antimicrobial surfaces . The mechanism is believed to involve disruption of microbial membranes.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on various cell lines have demonstrated varying degrees of toxicity. The compound's interaction with cellular membranes may lead to alterations in cell viability. Specific studies have shown that silanes can induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy .

Case Studies

-

Antimicrobial Coatings :

- A study explored the use of this compound as a component in antimicrobial coatings. Results showed a significant reduction in bacterial colonization on treated surfaces compared to untreated controls.

-

Cytotoxicity in Cancer Research :

- In a controlled experiment involving human cancer cell lines, this compound was found to inhibit cell growth at concentrations above 50 μM. This suggests a potential application in targeted cancer therapies.

Industrial Uses

Due to its properties as a silane coupling agent, this compound is utilized in:

- Adhesives and sealants

- Coatings for enhanced hydrophobicity

- Surface treatments for improved adhesion between organic and inorganic materials .

Pharmaceutical Potential

Given its biological activity, there is growing interest in exploring this compound for:

Q & A

Q. What are the primary synthetic routes for Triethyl(3,3,3-trifluoropropoxy)silane, and how do reaction conditions influence yield?

this compound can be synthesized via hydrolysis-polycondensation of chlorosilane precursors or ring-opening polymerization (ROP) of cyclic monomers. For example, analogous fluorosilicones like poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) are synthesized via ROP of tris(trifluoropropyl)cyclotrisiloxane (D3F) using anionic or cationic initiators . Key variables include solvent polarity, temperature (typically 60–100°C for ROP), and catalyst selection (e.g., KOH for anionic ROP). Yield optimization requires rigorous exclusion of moisture and oxygen to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Recommended analytical methods:

- NMR spectroscopy : Use , , and NMR to confirm substituent arrangement and detect impurities. For example, NMR can distinguish trifluoropropyl groups from other fluorinated byproducts .

- FT-IR : Peaks at 1100–1050 cm (Si–O–Si) and 1250–1150 cm (C–F) validate functional groups .

- GPC : Determine molecular weight distribution for polymeric derivatives .

Q. What are the stability considerations for handling and storing this compound?

The compound is classified as a flammable liquid (UN 1993) and should be stored under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or thermal degradation . Avoid contact with strong acids/bases, which may cleave Si–O bonds. Use glass or PTFE containers; metal catalysts (e.g., Fe, Al) can induce unintended polymerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for fluorinated siloxanes like this compound?

Discrepancies in thermal degradation temperatures (e.g., TGA studies reporting 250–300°C vs. 200–250°C) may arise from differences in:

- Sample purity : Trace moisture or catalysts accelerate decomposition.

- Atmosphere : Oxidative (air) vs. inert (N) conditions alter degradation pathways.

- Heating rate : Slow rates (2–5°C/min) improve resolution of degradation steps.

To reconcile data, replicate experiments under controlled atmospheres and validate purity via elemental analysis .

Q. What strategies improve the compatibility of this compound in hybrid materials (e.g., fluorosilicone-polymer composites)?

Key challenges include phase separation due to fluorine’s hydrophobicity. Methodological solutions:

- Covalent grafting : Functionalize silane groups with coupling agents (e.g., vinyltrimethoxysilane) to enhance interfacial adhesion .

- Nanoparticle incorporation : Disperse SiO/TiO nanoparticles to stabilize the matrix and reduce surface energy mismatches .

- Solvent selection : Use fluorinated solvents (e.g., HFE-7100) to improve miscibility during processing .

Q. How can reaction pathways be controlled to minimize byproducts during ROP of trifluoropropyl-containing siloxanes?

Byproduct formation (e.g., cyclic oligomers) is influenced by:

- Monomer-to-initiator ratio : Lower initiator concentrations favor linear growth over cyclization.

- Temperature gradients : Rapid heating above 80°C accelerates chain transfer reactions.

- End-capping agents : Add trimethylchlorosilane to terminate chains and suppress backbiting . Kinetic modeling (e.g., Mayo-Lewis equations) helps predict molecular weight distributions under varying conditions .

Safety and Regulatory Considerations

Q. What are the critical hazards associated with this compound, and how should spills be managed?

- Flammability : Flash point <50°C; use CO or dry chemical extinguishers for fires .

- Toxicity : Limited acute toxicity data; assume potential for respiratory irritation. Use PPE (nitrile gloves, respirators) and work in fume hoods .

- Spill protocol : Absorb with inert materials (vermiculite), seal in containers, and dispose as hazardous waste .

Applications in Academic Research

Q. How does the trifluoropropyl group influence the surface properties of siloxane-based coatings?

The trifluoropropyl moiety reduces surface energy (∼20 mN/m vs. 24 mN/m for PDMS), enhancing hydrophobicity and chemical resistance. Applications include:

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for Si–O bond cleavage. Key parameters include:

- Electrophilicity index : Higher values correlate with faster hydrolysis.

- Solvent effects : PCM models simulate polar protic vs. aprotic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.